molecular formula C15H17ClN2O B15339385 5-(3-Azetidinyl)-2-(benzyloxy)pyridine Hydrochloride

5-(3-Azetidinyl)-2-(benzyloxy)pyridine Hydrochloride

Cat. No.: B15339385
M. Wt: 276.76 g/mol
InChI Key: DLSNYAGVGMXTOA-UHFFFAOYSA-N
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Description

MFCD32662337 is a chemical compound with unique properties that have garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32662337 involves several steps, starting from readily available starting materials. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature.

Industrial Production Methods

Industrial production of MFCD32662337 may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The methods used are designed to be cost-effective and scalable, often involving optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

MFCD32662337 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32662337 include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of MFCD32662337 depend on the specific reaction conditions and reagents used

Scientific Research Applications

MFCD32662337 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of MFCD32662337 involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MFCD32662337 include those with related chemical structures and properties. These compounds can include analogs and derivatives that share similar functional groups and reactivity.

Uniqueness

MFCD32662337 is unique due to its specific chemical structure and properties, which confer distinct reactivity and potential applications. Its uniqueness is highlighted by its ability to undergo specific chemical reactions and its potential for use in diverse scientific research fields.

Conclusion

MFCD32662337 is a versatile compound with significant potential in various scientific research applications. Its unique properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development are likely to uncover even more applications and benefits of this intriguing compound.

Properties

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

5-(azetidin-3-yl)-2-phenylmethoxypyridine;hydrochloride

InChI

InChI=1S/C15H16N2O.ClH/c1-2-4-12(5-3-1)11-18-15-7-6-13(10-17-15)14-8-16-9-14;/h1-7,10,14,16H,8-9,11H2;1H

InChI Key

DLSNYAGVGMXTOA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=C(C=C2)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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